3-Methyl-1,4-dinitropyrazole
Overview
Description
3-Methyl-1,4-dinitropyrazole is a type of nitropyrazole, which is a class of compounds containing a pyrazole ring which is substituted at one or more positions by a nitro group .
Synthesis Analysis
The synthesis of this compound involves starting from easily available 1H-pyrazole . The synthesis process has been improved compared to methods described in literature . The synthesis of 3,4-dinitropyrazole from pyrazole was initially described by Phil Pagoria .Molecular Structure Analysis
The crystal structure of 3,4-dinitropyrazole has been reported . It crystallizes with two crystallographically independent molecules in the asymmetric unit. The two pyrazole rings are approximately parallel .Chemical Reactions Analysis
3,4-Dinitropyrazole has been used in the synthesis of other compounds. For example, 1,3,4-trinitropyrazole was obtained by N-nitration of 3,4-dinitropyrazole .Physical and Chemical Properties Analysis
3,4-Dinitropyrazole shows high densities (1.79 and 1.76 g cm–3) and interesting thermal behavior as melt-castable materials . It has greater energy performance than Composition B, while significantly less sensitive to impact, friction, ESD, and shock .Scientific Research Applications
Synthesis and Chemical Structure
3-Methyl-1,4-dinitropyrazole (MDNP) is synthesized from 3,4-dinitropyrazole (DNP) through a methylation process. The crystal structure of MDNP, determined using X-ray diffractometry, reveals a monoclinic space group with specific cell parameters, indicating its unique crystalline composition (Lin Yong-xian, 2015).
Reactivity and Synthesis of Derivatives
MDNP exhibits reactivity with various substances, resulting in the production of derivatives like 4-R-3,5-dinitropyrazoles and 5-R-3,4-dinitropyrazoles. These reactions typically involve nucleophilic substitution processes at specific positions on the MDNP molecule (I. Dalinger et al., 2013).
Protective Group Utilization
In the synthesis of 4-methyl-3-nitro-5-R-pyrazoles, MDNP reacts with compounds like methoxymethyl chloride and methyl vinyl ketone. These reactions highlight the use of protective groups in the synthesis process, offering insights into the compound's versatility in chemical synthesis (A. A. Zaitsev et al., 2009).
Nucleophilic Substitution Studies
Investigations into the nucleophilic substitution in MDNP derivatives showcase the compound's susceptibility to reactions with S-, O-, and N-nucleophiles. These studies provide valuable information on the regioselective substitution patterns of MDNP, influencing its potential applications in various chemical synthesis pathways (I. Dalinger et al., 2012).
Energetic Material Potential
MDNP displays good thermal stability and has potential as an energetic material. Its detonation velocity and pressure are notably high, making it an interesting subject for research in the field of explosives and propellants (Lin Yong-xian, 2015).
Molecular Transformations and Stability
The compound's molecular transformations, such asHofmann rearrangement and reactions with primary amines, hydrazines, and hydroxylamine, have been studied, revealing its versatility in undergoing chemical changes while maintaining structural integrity. These transformations are crucial for understanding the chemical behavior of MDNP in various conditions and for potential applications in material synthesis (R. Jedrysiak et al., 2006).
Theoretical and Experimental Investigations
MDNP has been a subject of both theoretical and experimental investigations, particularly in the study of eutectic systems with other compounds like 1-methyl-3,4,5-trinitropyrazole (MTNP). These studies provide insights into the intermolecular interactions and stability of MDNP in various mixtures, relevant for its use in melt-cast explosives due to its favorable sensitivity to heat and impact, and its compatibility with other high explosives (Shuang-fei Zhu et al., 2017).
Energetic Properties Enhancement
Research into enhancing the energetic properties of MDNP and related compounds includes the synthesis of nitrogen-rich salts and methylene-bridged isomers. These efforts aim to improve performance and sensitivity values, contributing to the development of more efficient and safer energetic materials (Marc F. Bölter et al., 2018).
Synthesis Optimization
The synthesis of MDNP has been optimized for safety and efficiency. Improvements include the careful control of nitration conditions and the use of specific reactants to achieve high yields and purity, making the synthesis process more viable for large-scale production (Gao Fu-lei, 2011).
Comparative Thermal Studies
Comparative studies of MDNP with other isomers have been conducted to understand their thermal stability and combustion characteristics. These studies provide critical information on the decomposition mechanisms and burning rate, essential for evaluating the compound's suitability in various energetic applications (V. P. Sinditskii et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Research is ongoing to further develop the chemistry and measure the explosive performance of the melt-pour explosive ingredient 3,4-dinitropyrazole . The end state of this project will provide knowledge of the performance and shock sensitivity of DNP as a neat and formulated material . The ultimate aims of nitrated-pyrazole-based materials are to develop potential candidates of castable explosives, explore novel insensitive high energy materials, search for low cost synthesis strategies, high efficiency, and green environmental protection, and further widen the applications of EMs .
Properties
IUPAC Name |
3-methyl-1,4-dinitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-3-4(7(9)10)2-6(5-3)8(11)12/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMOJNIVOCPMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398441 | |
Record name | 3-methyl-1,4-dinitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62563-09-1 | |
Record name | 3-methyl-1,4-dinitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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